molecular formula C15H15N5O2S B5808992 N-[2-(2-ethyltetrazol-5-yl)phenyl]benzenesulfonamide

N-[2-(2-ethyltetrazol-5-yl)phenyl]benzenesulfonamide

Cat. No.: B5808992
M. Wt: 329.4 g/mol
InChI Key: FCJBRAFTRVUWSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(2-ethyltetrazol-5-yl)phenyl]benzenesulfonamide is a compound that belongs to the class of sulfonamides, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-ethyltetrazol-5-yl)phenyl]benzenesulfonamide typically involves the formation of the tetrazole ring followed by its attachment to the phenyl group and subsequent sulfonamide formation. One common method involves the cyclization of an appropriate nitrile with sodium azide to form the tetrazole ring. This is followed by a coupling reaction with a phenyl derivative and subsequent sulfonamide formation using sulfonyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-ethyltetrazol-5-yl)phenyl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized under specific conditions to form different oxidation states.

    Reduction: The compound can be reduced to modify the tetrazole ring or the sulfonamide group.

    Substitution: The phenyl and sulfonamide groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized tetrazole derivatives, while substitution reactions can introduce different functional groups onto the phenyl or sulfonamide moieties .

Scientific Research Applications

N-[2-(2-ethyltetrazol-5-yl)phenyl]benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(2-ethyltetrazol-5-yl)phenyl]benzenesulfonamide involves its interaction with bacterial enzymes and cell membranes. The tetrazole ring and sulfonamide group can inhibit the synthesis of bacterial cell walls, leading to cell lysis and death. The compound may also disrupt bacterial cell membranes, enhancing its antibacterial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2-ethyltetrazol-5-yl)phenyl]benzenesulfonamide is unique due to its combination of a tetrazole ring and a sulfonamide group, which imparts distinct chemical and biological properties. Its ability to inhibit bacterial cell wall synthesis and disrupt cell membranes makes it a promising candidate for developing new antibacterial agents .

Properties

IUPAC Name

N-[2-(2-ethyltetrazol-5-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O2S/c1-2-20-17-15(16-19-20)13-10-6-7-11-14(13)18-23(21,22)12-8-4-3-5-9-12/h3-11,18H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCJBRAFTRVUWSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1N=C(N=N1)C2=CC=CC=C2NS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.